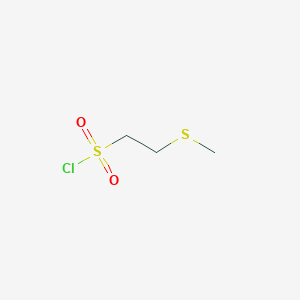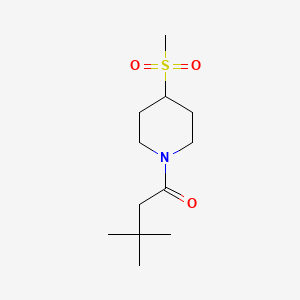
2-Methylsulfanylethanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylsulfanylethanesulfonyl chloride is an organosulfur compound with the chemical formula C3H7ClO2S2 It is a colorless to pale yellow liquid that is used primarily as a reagent in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
2-Methylsulfanylethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 95°C. The product is then distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency. The resulting product is purified through distillation and other separation techniques .
化学反应分析
Types of Reactions
2-Methylsulfanylethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form thiols.
Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Thionyl Chloride: Used in the synthesis of the compound from methanesulfonic acid.
Phosgene: Another reagent used in the industrial production of the compound.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
科学研究应用
2-Methylsulfanylethanesulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methylsulfanylethanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo various chemical transformations .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the methylsulfanyl group.
Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis.
Benzenesulfonyl Chloride: Contains a benzene ring instead of the methylsulfanyl group.
Uniqueness
2-Methylsulfanylethanesulfonyl chloride is unique due to the presence of both a methylsulfanyl group and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Its ability to introduce sulfonyl groups into molecules while also participating in various chemical reactions sets it apart from other similar compounds .
属性
IUPAC Name |
2-methylsulfanylethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQCAVPZBKZLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593953-51-5 |
Source


|
| Record name | 2-(methylsulfanyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)
![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2355308.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)
![4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2355310.png)




![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

